![molecular formula C13H24N2O4S B1396676 1,3-Di-(tert-butoxycarbonyl)-1,2-dimethyl-isothiourea CAS No. 215175-55-6](/img/structure/B1396676.png)
1,3-Di-(tert-butoxycarbonyl)-1,2-dimethyl-isothiourea
Overview
Description
“1,3-Di-(tert-butoxycarbonyl)-1,2-dimethyl-isothiourea” is a compound that is likely to be used in the field of organic synthesis. It is related to the class of compounds known as carbamates . The tert-butyloxycarbonyl (Boc) group is commonly employed to diminish the nucleophilicity of nitrogen atoms in various structures .
Synthesis Analysis
The synthesis of such compounds often involves the N-Boc protection of the amine moiety with di-tert-butyl dicarbonate under water-acetone catalyst-free conditions . The corresponding monocarbamate is obtained in excellent yields on short reaction times .Chemical Reactions Analysis
The chemical reactions involving “1,3-Di-(tert-butoxycarbonyl)-1,2-dimethyl-isothiourea” are likely to involve the addition or removal of the Boc protecting groups. For instance, a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported .Scientific Research Applications
Peptide Synthesis
This compound is used in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in peptide synthesis. It is stable under acidic conditions and can be removed under mildly acidic conditions, which is particularly useful in multi-step organic syntheses .
Medicinal Chemistry
In medicinal chemistry, it serves as an intermediate for the synthesis of more complex molecules. The Boc group is often used to protect the amine functionality of drug molecules during the synthesis to prevent unwanted side reactions .
Material Science
The compound finds applications in material science, particularly in the synthesis of polymers and resins where the Boc group can be used to introduce nitrogen-containing side chains into polymers, which can alter the physical properties of the material .
Bioconjugation
For bioconjugation techniques, this compound is utilized to modify biomolecules like proteins and antibodies. The Boc-protected amines can be used to attach probes or drugs to biomolecules in a controlled manner .
Organic Synthesis
It is a valuable reagent in organic synthesis for the introduction of the Boc-protected amine group into organic molecules. This is particularly useful in the synthesis of complex organic compounds with multiple functional groups .
Analytical Chemistry
In analytical chemistry, Boc-protected compounds are used as standards and reagents. They are particularly useful in mass spectrometry as they increase the volatility of the compounds and prevent fragmentation .
Agricultural Chemistry
This compound is also used in the synthesis of agrochemicals. The Boc group can be used to protect amine groups in the active ingredients of herbicides and pesticides, improving their stability and efficacy .
Chemical Biology
In chemical biology, it is used to study protein-protein interactions. Boc-protected amino acids can be incorporated into peptides that mimic protein surfaces, which can then be used to investigate the binding interactions .
Mechanism of Action
Target of Action
It is known that the compound is a derivative of the tert-butoxycarbonyl (boc) group, which is commonly used to protect amines in organic synthesis .
Mode of Action
The compound’s mode of action is likely related to its role as a protecting group for amines. The Boc group is known to protect amines from unwanted reactions during synthesis, allowing for selective reactions to occur .
Biochemical Pathways
The compound is involved in the synthesis of peptides, where it protects amines from unwanted reactions .
Pharmacokinetics
As a synthetic compound used in organic synthesis, it is likely that its bioavailability is influenced by factors such as its chemical structure, the presence of functional groups, and the conditions under which it is used .
Result of Action
The primary result of the compound’s action is the protection of amines during peptide synthesis, allowing for selective reactions to occur .
Action Environment
The efficacy and stability of this compound are likely influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals .
Future Directions
The future directions for research on “1,3-Di-(tert-butoxycarbonyl)-1,2-dimethyl-isothiourea” could involve further exploration of its synthesis, reactivity, and potential applications in organic synthesis. The development of more efficient and eco-friendly methods for the protection and deprotection of functional groups continues to be a significant tool in synthetic chemistry .
properties
IUPAC Name |
tert-butyl N-methyl-N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-C-methylsulfanylcarbonimidoyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4S/c1-12(2,3)18-10(16)14-9(20-8)15(7)11(17)19-13(4,5)6/h1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWHBUZJEFLAHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(N(C)C(=O)OC(C)(C)C)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Di-(tert-butoxycarbonyl)-1,2-dimethyl-isothiourea |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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